

Application Notes and Protocols for 2-Acetoxycyclohexanone

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Compound of Interest

Compound Name: 2-Acetoxycyclohexanone

Cat. No.: B15341637

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Introduction

2-Acetoxycyclohexanone is a functionalized cyclohexanone derivative with potential applications in organic synthesis and as a building block for more complex molecules. Its structure, featuring both a ketone and an acetate ester, allows for a variety of chemical transformations. These application notes provide an overview of the synthetic approaches to related compounds, which may be adapted for **2-acetoxycyclohexanone**, and explore potential, though currently undocumented, applications in research and development.

Synthesis of Related Compound: 2-Acetylcyclohexanone

While specific, detailed protocols for the synthesis of **2-acetoxycyclohexanone** are not readily available in the cited literature, the synthesis of the closely related compound, 2-acetylcyclohexanone, is well-documented. The following protocol is based on the acylation of cyclohexanone via an enamine intermediate and may serve as a starting point for the development of a synthesis for **2-acetoxycyclohexanone**, likely through the use of a suitable acetylating agent in place of acetic anhydride.

Experimental Protocol: Synthesis of 2-Acetylcyclohexanone^[1]

This protocol describes the synthesis of 2-acetylcyclohexanone from cyclohexanone and acetic anhydride, using pyrrolidine to form an enamine intermediate.

Materials:

- Cyclohexanone
- Pyrrolidine
- p-Toluenesulfonic acid
- Toluene
- Acetic anhydride
- 3 M HCl
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask (100 mL)
- Dean-Stark apparatus
- Reflux condenser
- Separating funnel (50 mL)
- Erlenmeyer flask
- Vacuum distillation apparatus

Procedure:

- To a 100 mL round-bottom flask, add 40 mL of toluene, 5 mL of cyclohexanone, 4 mL of pyrrolidine, and 0.1 g of p-toluenesulfonic acid.
- Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux for 1 hour.
- Allow the mixture to cool to room temperature.

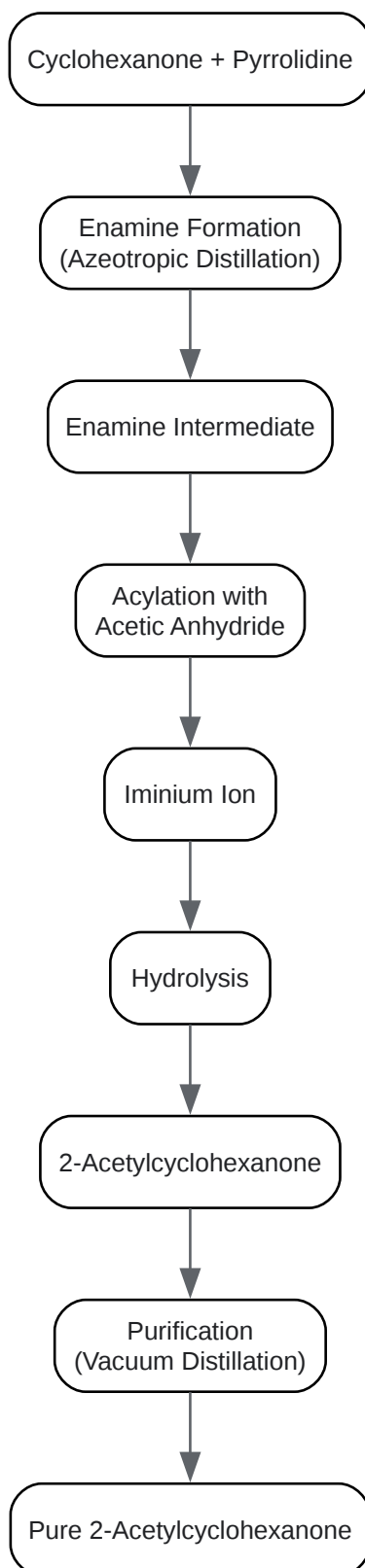
- Modify the setup for azeotropic distillation and distill until the temperature reaches 108-110 °C to remove excess pyrrolidine and water.
- Cool the flask to room temperature.
- Add a solution of 4.5 mL of acetic anhydride in 10 mL of toluene to the flask and let the mixture stand at room temperature for at least 24 hours.
- Slowly add 5 mL of water and heat the mixture at reflux for 30 minutes.
- After cooling to room temperature, transfer the mixture to a 50 mL separating funnel with 10 mL of water and separate the two phases.
- Wash the organic phase successively with 3 x 10 mL of 3 M HCl and 10 mL of water.
- Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
- Purify the crude product by vacuum distillation.

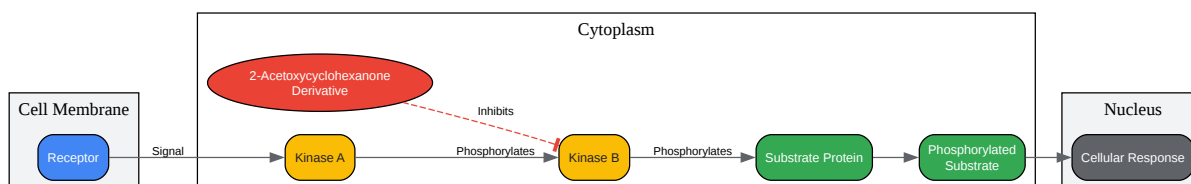
Quantitative Data: The following table summarizes the reported yield for the synthesis of 2-acetylcyclohexanone.

Product	Starting Materials	Catalyst	Solvent	Yield (%)
2-Acetylcyclohexanone	Cyclohexanone, Acetic Anhydride	p-Toluenesulfonic acid	Toluene	73.6

Logical Workflow for Synthesis of 2-Acetylcyclohexanone

The following diagram illustrates the key steps in the synthesis of 2-acetylcyclohexanone via an enamine intermediate.





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References

- 1. scribd.com [scribd.com]
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